![molecular formula C8H5ClN2O B1347136 3-Chloroquinoxalin-2-ol CAS No. 35676-70-1](/img/structure/B1347136.png)
3-Chloroquinoxalin-2-ol
Overview
Description
3-Chloroquinoxalin-2-ol, also known as 3-CQX, is a synthetic organic compound with a wide range of applications, including use in pharmaceuticals, biochemistry, and pharmacology. It is a member of the quinoxaline family of heterocyclic compounds and is composed of two nitrogen atoms, two oxygen atoms, and one chlorine atom. 3-CQX has a unique structure and is notable for its ability to form strong hydrogen bonds with other molecules. As a result, it has been studied extensively for its potential to act as a therapeutic agent.
Scientific Research Applications
Photoredox-Catalysed Chlorination
3-Chloroquinoxalin-2-ol plays a significant role in photoredox-catalysed chlorination . This process uses CHCl3 as a chlorine source, resulting in various 3-chloroquinoxalin-2-ol products in moderate to high yields . The protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlorination agent .
Versatile Pharmacology
Quinoxaline derivatives, including 3-Chloroquinoxalin-2-ol, have been studied for their versatile pharmacological properties . These compounds have been tested against many targets, receptors, or microorganisms .
Antibiotic Applications
Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics . The quinoxaline moiety, including 3-Chloroquinoxalin-2-ol, contributes to their effectiveness .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown potential in anti-cancer and anti-proliferative activities . The specific role of 3-Chloroquinoxalin-2-ol in this context is an area of ongoing research .
Anti-Microbial Activity
Quinoxaline-based compounds, including 3-Chloroquinoxalin-2-ol, have demonstrated potent antimicrobial properties . They have been found to be effective at concentrations comparable to standard drugs like Gentamicin .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their anti-convulsant activities . The role of 3-Chloroquinoxalin-2-ol in this application is a subject of further investigation .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities against many targets, receptors, or microorganisms .
Mode of Action
It is known that the compound is produced through a photoredox-catalysed chlorination of quinoxalin-2(1h)-ones using chcl3 as a chlorine source .
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-chloro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQFFWUHBKRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307222 | |
Record name | 3-chloro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxalin-2-ol | |
CAS RN |
35676-70-1 | |
Record name | 35676-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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